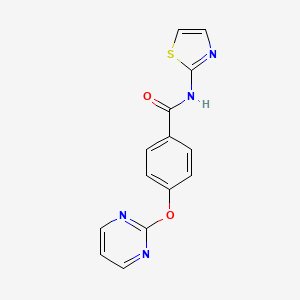![molecular formula C18H19N3O2S B5502184 3-(3-methoxyphenyl)-N-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5502184.png)
3-(3-methoxyphenyl)-N-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methoxyphenyl)-N-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H19N3O2S and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3-methoxyphenyl)-N-methyl-N-[(5-methyl-2-thienyl)methyl]-1H-pyrazole-5-carboxamide is 341.11979803 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis and characterization of pyrazole derivatives, including ones similar to the compound , have been extensively studied. For example, novel pyrazole derivatives were synthesized and characterized, highlighting their structural properties through NMR, mass spectra, FT-IR, and UV–Visible spectroscopy. These compounds exhibited thermal stability and were analyzed for their molecular geometries and electronic structures using ab initio methods. The solvent effects on structural parameters and their non-linear optical properties were also studied, providing a comprehensive understanding of their chemical behavior (Kumara et al., 2018).
Cytotoxicity and Biological Activities
- The cytotoxic activities of pyrazole derivatives have been evaluated, showing potential anti-cancer properties. For instance, synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This highlights the potential therapeutic applications of these compounds in cancer treatment (Hassan, Hafez, & Osman, 2014).
Molecular and Crystal Structure Analysis
- Detailed analysis of the molecular and crystal structures of pyrazole derivatives provides insight into their chemical properties and potential applications. The crystal structure, intermolecular interactions, and Hirshfeld surface analysis of such compounds have been explored to understand their stability, reactivity, and potential for forming supramolecular assemblies. These studies are crucial for designing compounds with specific properties and functionalities (Kumara et al., 2018).
Applications in Material Science
- Research into pyrazole derivatives also extends to material science, where their properties can be tailored for specific applications such as the development of novel materials with desirable thermal, optical, and electronic properties. The synthesis and evaluation of these compounds contribute to advancing materials science, offering potential applications in electronics, photonics, and as sensors (Kumara et al., 2018).
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-N-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-12-7-8-15(24-12)11-21(2)18(22)17-10-16(19-20-17)13-5-4-6-14(9-13)23-3/h4-10H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMUUCQDNGCFRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN(C)C(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-BENZENESULFONAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE](/img/structure/B5502111.png)
![4-ethoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5502115.png)

![{3-(cyclopropylmethyl)-1-[2-(difluoromethoxy)benzyl]piperidin-3-yl}methanol](/img/structure/B5502135.png)
![2-(2-methylphenyl)-3-[(2-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5502138.png)
![N-{4-[1-(CYANOMETHYL)-1H-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-YL}ACETAMIDE](/img/structure/B5502148.png)
![(3R*,4R*)-3-methyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5502156.png)

![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5502161.png)
![methyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5502168.png)

![2-(3-methoxyphenyl)-3-[(4-methyl-1-piperazinyl)methyl]-7-(methylthio)quinoline](/img/structure/B5502200.png)
![N-[(E)-(5-bromo-2-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502202.png)
